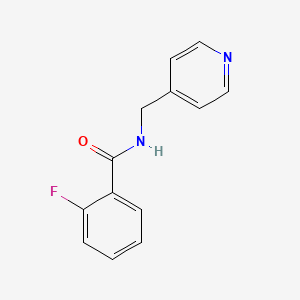![molecular formula C15H14BrNOS B5731012 2-[(2-bromobenzyl)thio]-N-phenylacetamide](/img/structure/B5731012.png)
2-[(2-bromobenzyl)thio]-N-phenylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(2-bromobenzyl)thio]-N-phenylacetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as BBPT and is a thioamide derivative of N-phenylacetamide. BBPT has been synthesized using different methods, and its mechanism of action has been studied extensively.
科学研究应用
BBPT has been studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, BBPT has been shown to exhibit anticancer, antifungal, and antimicrobial activities. BBPT has also been studied for its potential use as an anti-inflammatory agent and for the treatment of Alzheimer's disease. In drug discovery, BBPT has been used as a scaffold for the development of novel drugs with improved pharmacological properties. In material science, BBPT has been used as a building block for the synthesis of various organic materials, including polymers and dendrimers.
作用机制
The mechanism of action of BBPT is not fully understood, but it has been suggested that the compound exerts its biological effects by inhibiting specific enzymes or proteins. For example, BBPT has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. BBPT has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell cycle progression.
Biochemical and Physiological Effects:
BBPT has been shown to exhibit various biochemical and physiological effects, depending on the concentration and duration of exposure. In vitro studies have shown that BBPT can induce apoptosis in cancer cells, inhibit the growth of fungi and bacteria, and inhibit the production of inflammatory mediators. In vivo studies have shown that BBPT can reduce inflammation, inhibit tumor growth, and improve cognitive function.
实验室实验的优点和局限性
BBPT has several advantages for lab experiments, including its relatively easy synthesis, high purity, and diverse biological activities. However, BBPT also has some limitations, including its low solubility in water and limited availability. Researchers must also ensure that they use appropriate safety precautions when handling BBPT due to its potential toxicity.
未来方向
There are several future directions for the study of BBPT, including the development of novel drugs based on BBPT, the investigation of its potential use in the treatment of various diseases, and the synthesis of new materials using BBPT as a building block. Researchers may also investigate the potential mechanisms of action of BBPT and its effects on different biological pathways. Additionally, further studies are needed to determine the safety and toxicity of BBPT in different organisms and to optimize its pharmacological properties.
Conclusion:
In conclusion, BBPT is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BBPT has been synthesized using different methods, and its mechanism of action has been studied extensively. BBPT exhibits diverse biological activities, including anticancer, antifungal, and anti-inflammatory activities. BBPT has several advantages for lab experiments, including its easy synthesis and high purity, but also has some limitations, including its low solubility and limited availability. There are several future directions for the study of BBPT, including the development of novel drugs and materials, investigation of its potential use in the treatment of various diseases, and the investigation of its mechanisms of action.
合成方法
BBPT can be synthesized using different methods, including the reaction of 2-bromobenzyl chloride with thiourea in the presence of a base, followed by the reaction with N-phenylacetamide. Another method involves the reaction of 2-bromobenzylamine with carbon disulfide and then reacting the resulting product with N-phenylacetamide. The synthesis of BBPT has been reported in various research articles, and the purity of the compound can be confirmed using different analytical techniques.
属性
IUPAC Name |
2-[(2-bromophenyl)methylsulfanyl]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNOS/c16-14-9-5-4-6-12(14)10-19-11-15(18)17-13-7-2-1-3-8-13/h1-9H,10-11H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSGOOKYCKHWZMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CSCC2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
29.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198821 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-[(2-bromobenzyl)thio]-N-phenylacetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,3-dimethylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5730931.png)
![N-(2-methoxyphenyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5730937.png)
![2-{4-[(3-chloro-6-fluoro-1-benzothien-2-yl)carbonyl]-1-piperazinyl}pyrimidine](/img/structure/B5730938.png)
![ethyl {[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5730941.png)

![N'-{[2-(4-chloro-3-methylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5730952.png)
![3-chloro-4-[(4-chloro-2-methylphenyl)amino]-1-cyclohexyl-1H-pyrrole-2,5-dione](/img/structure/B5730962.png)

![N-[2-(3-chlorophenyl)ethyl]-2,4-dimethoxybenzamide](/img/structure/B5730974.png)
![2-{5-[(1-naphthyloxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5730976.png)
![N-[4-(4,6-dichloro-1H-benzimidazol-2-yl)phenyl]acetamide](/img/structure/B5730989.png)
![3-(2-chlorophenyl)-N-isobutyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5730996.png)

